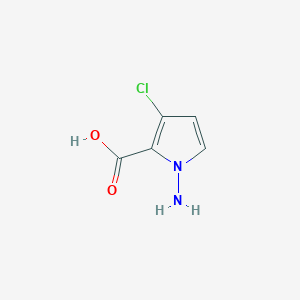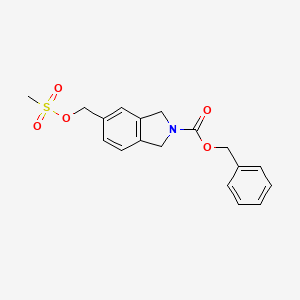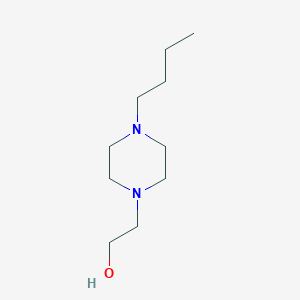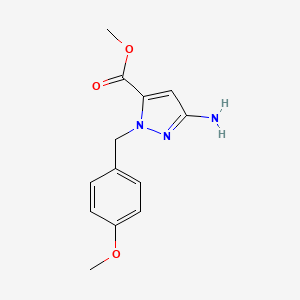![molecular formula C16H12IN3OS B8598103 2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B8598103.png)
2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an iodine atom, a methoxybenzylamino group, and a thieno[3,2-c]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a thieno[3,2-c]pyridine derivative, followed by the introduction of the methoxybenzylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of 2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-4-(4-methoxybenzylamino)pyridine
- 2-Iodo-4-(4-methoxybenzylamino)thieno[3,2-b]pyridine
- 2-Iodo-4-(4-methoxybenzylamino)thieno[2,3-c]pyridine
Uniqueness
2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile stands out due to its unique combination of functional groups and structural features
Propiedades
Fórmula molecular |
C16H12IN3OS |
|---|---|
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C16H12IN3OS/c1-21-12-4-2-10(3-5-12)8-19-16-13-6-14(17)22-15(13)11(7-18)9-20-16/h2-6,9H,8H2,1H3,(H,19,20) |
Clave InChI |
JWDAMUOXOBSWKE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=NC=C(C3=C2C=C(S3)I)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3,5,6-Trichloropyridin-2-yl)oxy]acetyl chloride](/img/structure/B8598059.png)




![1,3-Propanedione, 1-[2-chloro-4-(methylsulfonyl)phenyl]-3-cyclopropyl-](/img/structure/B8598097.png)




